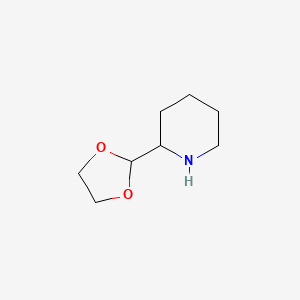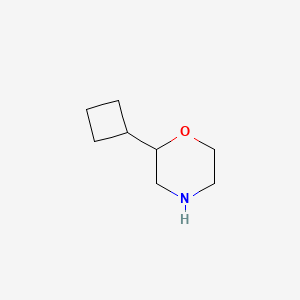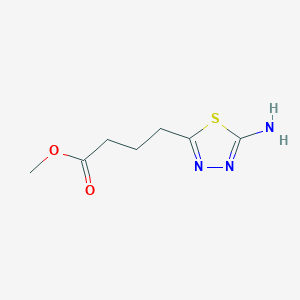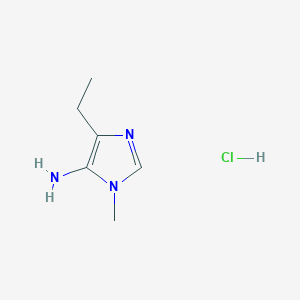
2-(1,3-Dioxolan-2-yl)piperidine
Overview
Description
2-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the CAS Number: 860224-64-2 . It has a molecular weight of 157.21 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of 2-(1,3-Dioxolan-2-yl)piperidine is C8H15NO2 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
2-(1,3-Dioxolan-2-yl)piperidine is a liquid at room temperature . Its molecular weight is 157.21 .Scientific Research Applications
Synthesis of Bioactive Molecules
2-(1,3-Dioxolan-2-yl)piperidine is a valuable intermediate in the synthesis of bioactive molecules. Its structure is versatile for modifications and can lead to compounds with potential pharmacological activities . Researchers utilize it to create derivatives that may act as anticancer, antiviral, or antimicrobial agents.
Development of Analgesics
Piperidine derivatives, including 2-(1,3-Dioxolan-2-yl)piperidine, are explored for their analgesic properties. They are part of a broader search for new pain-relief medications that can offer alternatives to opioids with fewer side effects and lower addiction risks .
Anti-Inflammatory Agents
The anti-inflammatory potential of piperidine derivatives makes 2-(1,3-Dioxolan-2-yl)piperidine a candidate for the development of new anti-inflammatory drugs. Its structural flexibility allows for the synthesis of various compounds that can be tested for their efficacy in reducing inflammation .
Alzheimer’s Disease Research
In the field of neurodegenerative diseases, particularly Alzheimer’s, 2-(1,3-Dioxolan-2-yl)piperidine derivatives are investigated for their potential to inhibit or modulate enzymes and receptors involved in the disease’s progression .
Antipsychotic Medication Development
The piperidine nucleus is a common feature in many antipsychotic drugs. Researchers are interested in derivatives of 2-(1,3-Dioxolan-2-yl)piperidine for the development of new antipsychotic medications that could help manage symptoms with fewer side effects .
Anticoagulant Properties
The exploration of piperidine derivatives for their anticoagulant properties is another area of interest. 2-(1,3-Dioxolan-2-yl)piperidine could lead to the creation of new blood-thinning agents to prevent clots without the risk of excessive bleeding .
Safety and Hazards
Future Directions
Piperidines, including 2-(1,3-Dioxolan-2-yl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising direction .
Mechanism of Action
Target of Action
Compounds containing a piperidine moiety are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Without specific studies on “2-(1,3-Dioxolan-2-yl)piperidine”, it’s difficult to determine its exact mode of action. Piperidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXTYRJIBZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)piperidine | |
CAS RN |
860224-64-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)





